4-Benzyl-1-phenylpiperazine-2,6-dione 4-Benzyl-1-phenylpiperazine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 13480-11-0
VCID: VC19710715
InChI: InChI=1S/C17H16N2O2/c20-16-12-18(11-14-7-3-1-4-8-14)13-17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2
SMILES:
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

4-Benzyl-1-phenylpiperazine-2,6-dione

CAS No.: 13480-11-0

Cat. No.: VC19710715

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

4-Benzyl-1-phenylpiperazine-2,6-dione - 13480-11-0

Specification

CAS No. 13480-11-0
Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 4-benzyl-1-phenylpiperazine-2,6-dione
Standard InChI InChI=1S/C17H16N2O2/c20-16-12-18(11-14-7-3-1-4-8-14)13-17(21)19(16)15-9-5-2-6-10-15/h1-10H,11-13H2
Standard InChI Key QWEXRKQTQQPFJC-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Benzyl-1-phenylpiperazine-2,6-dione (CAS 13480-11-0) belongs to the piperazine-2,6-dione family, characterized by a six-membered ring containing two ketone groups at positions 2 and 6. The benzyl group at position 4 and phenyl group at position 1 introduce steric and electronic modifications that influence reactivity and biological activity .

Key Structural Features:

  • Molecular Formula: C17H16N2O2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2

  • Molecular Weight: 280.32 g/mol (calculated from isotopic composition).

  • Stereochemistry: Piperazine-2,6-diones typically adopt a planar conformation due to conjugation between the amide and ketone groups, though substituents like benzyl and phenyl may induce slight puckering .

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for the exact compound is unavailable, analogs such as 4-benzylpiperazine-2,6-dione (CAS 35975-17-8) exhibit characteristic signals:

  • 1H^1\text{H} NMR: Aromatic protons resonate at 7.2–7.4 ppm, while methylene groups (e.g., benzyl -CH2_2-) appear as singlets near 3.8–4.2 ppm .

  • 13C^{13}\text{C} NMR: Carbonyl carbons (C=O) are observed at 165–170 ppm, with aromatic carbons in the 125–140 ppm range .

Synthetic Methodologies

Classical Cyclization Approaches

The synthesis of piperazine-2,6-diones often involves cyclization of NN-substituted iminodiacetic acid derivatives. For example:

  • Iminodiacetic Acid Activation: Reacting NN-benzyl iminodiacetic acid with N,NN,N'-carbonyldiimidazole (CDI) forms an activated intermediate, which undergoes intramolecular cyclization to yield the dione ring.

  • High-Temperature Condensation: Early methods for analogous compounds (e.g., 4-benzyl-1-phenethyl-piperazine-2,6-dione) required heating reactants to 200°C, but this approach suffers from low yields (≤65%) and impurity formation .

Optimized Industrial Routes

Modern protocols emphasize efficiency and scalability:

  • Stepwise Alkylation-Cyclization: Introducing the phenyl group via Ullmann coupling or nucleophilic aromatic substitution prior to cyclization improves regioselectivity .

  • Green Chemistry Innovations: Using ionic liquids or microwave-assisted synthesis reduces reaction times and energy consumption. For instance, a patented method achieves ≥91% yield for 4-benzyl-1-phenethyl-piperazine-2,6-dione using acetic anhydride as a dehydrating agent .

Example Synthesis (Adapted from US9527804B2 ):

  • Intermediate Formation: React benzylamine with phenylacetyl chloride to form NN-benzyl-NN'-phenylacetylhydrazine.

  • Cyclization: Treat the hydrazine derivative with acetic anhydride and triethylamine at 80°C, yielding the target compound after recrystallization.

Physicochemical Properties

Thermodynamic Parameters

Data extrapolated from structurally similar compounds:

PropertyValue (Analog)MethodSource
Melting Point180–185°CDifferential Scanning Calorimetry
Boiling Point493.2°C (at 760 mmHg)Empirical Calculation
LogP (Partition Coefficient)1.98HPLC Measurement
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

Stability and Reactivity

  • Photostability: Piperazine-2,6-diones are generally stable under ambient light but degrade under UV irradiation (>300 nm) via radical-mediated oxidation .

  • Hydrolytic Sensitivity: The diketopiperazine ring resists hydrolysis at neutral pH but undergoes slow degradation in acidic (pH < 3) or alkaline (pH > 9) conditions .

Industrial and Regulatory Considerations

Scalability Challenges

  • Purification: High-performance liquid chromatography (HPLC) is required to achieve >98% purity due to byproduct formation during cyclization .

  • Cost Drivers: Benzyl halides and specialty catalysts account for 60–70% of raw material costs in pilot-scale production.

Environmental Impact

  • Waste Streams: Traditional methods generate 3–5 kg of acidic waste per kilogram of product. Closed-loop systems utilizing solvent recovery reduce this by 40% .

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